molecular formula C17H19NO4S B6369877 4-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261933-17-8

4-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6369877
CAS RN: 1261933-17-8
M. Wt: 333.4 g/mol
InChI Key: KVJKFHJRLMCIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%, is a sulfonamido-substituted benzoic acid that has been widely used as an analytical reagent and in various scientific research applications. It is also known as 4-t-Butylsulfamoylphenylbenzoic acid, 4-t-BSB, and 4-BSB. Its chemical formula is C11H14O3S and its molecular weight is 222.3 g/mol. 4-BSB is a white crystalline solid with a melting point of 199-202°C. It has a solubility of 0.2 g/mL in water and is soluble in methanol, ethanol, and acetone.

Mechanism of Action

4-BSB has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in the biosynthesis of prostaglandins, which are involved in inflammation and pain. 4-BSB binds to the active site of COX-2, preventing it from catalyzing the formation of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by 4-BSB has been shown to have anti-inflammatory and analgesic effects. In animal studies, 4-BSB has been found to reduce inflammation and pain associated with arthritis. Additionally, 4-BSB has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

The use of 4-BSB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its synthesis is straightforward. Additionally, 4-BSB is stable and can be stored for long periods of time. However, 4-BSB is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The use of 4-BSB in scientific research is likely to expand in the future. Potential areas of research include the study of its mechanism of action, the development of more effective inhibitors of COX-2, and the use of 4-BSB in the synthesis of new molecules with potential therapeutic applications. Additionally, 4-BSB could be used as a fluorescent probe in the study of protein-ligand interactions, as a substrate for the enzyme thioesterase, or as a catalyst in the synthesis of polymers.

Synthesis Methods

4-BSB can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting 4-chlorobenzoic acid with t-butylsulfamate in the presence of a base. The second step involves the reaction of the resulting 4-t-butylsulfamoylbenzoic acid with anhydrous sodium sulfate in an aqueous solution, followed by the addition of aqueous sodium hydroxide. The final product is 4-BSB, which can be purified by recrystallization.

Scientific Research Applications

4-BSB has been widely used in various scientific research applications, including as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a fluorescent probe in fluorescence microscopy. It has also been used in the synthesis of drug molecules, in the preparation of nanoparticles, and in the study of protein-ligand interactions. Additionally, 4-BSB has been used as a substrate for the enzyme thioesterase and as an inhibitor of the enzyme cyclooxygenase-2.

properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJKFHJRLMCIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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